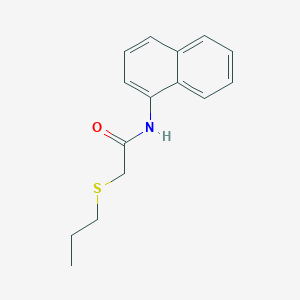![molecular formula C17H14N4O4S2 B284195 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)
4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.
科学研究应用
4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation in animal models of arthritis and inhibit angiogenesis in animal models of cancer.
作用机制
The mechanism of action of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it has been suggested that it works by inhibiting the activity of a protein called TRPC3. TRPC3 is a calcium channel that plays a role in various cellular processes, including cell proliferation, migration, and apoptosis. By inhibiting the activity of TRPC3, 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide may be able to disrupt these processes and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of TRPC3, reduce inflammation, and inhibit angiogenesis. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In animal models, 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates.
实验室实验的优点和局限性
One of the advantages of using 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of research could focus on understanding the mechanism of action of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide in more detail. This could involve studying the interactions between 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide and TRPC3, as well as other cellular proteins and pathways that may be involved in its activity. Another area of research could focus on developing new therapeutic applications for 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, such as in the treatment of other diseases besides cancer. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and 2-aminothiazole with benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide synthesis is typically around 60-70%.
属性
分子式 |
C17H14N4O4S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C17H14N4O4S2/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-6-8-14(9-7-13)27(24,25)21-17-18-10-11-26-17/h1-11H,(H,18,21)(H2,19,20,22,23) |
InChI 键 |
BCAMLRBXXNPGPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)